

Spectroscopic comparison of 2,2,4-Trimethyl-3-pentanone and its alcohol

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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196

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A Spectroscopic Comparison of **2,2,4-Trimethyl-3-pentanone** and its Corresponding Alcohol, 2,2,4-Trimethyl-3-pentanol

This guide provides a detailed spectroscopic comparison of **2,2,4-trimethyl-3-pentanone** and its reduction product, 2,2,4-trimethyl-3-pentanol. The comparison encompasses Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.

Chemical Structures

2,2,4-Trimethyl-3-pentanone is a ketone with the chemical formula C₈H₁₆O.^[1] Its structure features a carbonyl group (C=O) at the third carbon position, flanked by a tert-butyl group and an isopropyl group.

2,2,4-Trimethyl-3-pentanol is the corresponding secondary alcohol with the chemical formula C₈H₁₈O.^{[2][3]} It is formed by the reduction of the ketone, where the carbonyl group is converted to a hydroxyl group (-OH).

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for both compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The most significant difference in the IR spectra of a ketone and its corresponding alcohol is the presence of a strong C=O stretching band in the ketone and a broad O-H stretching band in the alcohol.

Functional Group	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O Stretch	Strong, sharp absorption around 1710 cm ⁻¹	Absent
O-H Stretch	Absent	Broad absorption in the region of 3200-3600 cm ⁻¹
C-H Stretch (sp ³)	Absorptions just below 3000 cm ⁻¹	Absorptions just below 3000 cm ⁻¹
C-O Stretch	Weak absorption	Strong absorption in the region of 1050-1260 cm ⁻¹ ^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectra of the ketone and alcohol show distinct differences, particularly in the chemical shifts of protons adjacent to the carbonyl and hydroxyl groups.

Proton Environment	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
-CH- (adjacent to C=O/C-OH)	Septet, ~2.5-3.0 ppm	Multiplet, ~3.0-3.5 ppm
-C(CH ₃) ₃ (tert-butyl)	Singlet, ~1.1 ppm	Singlet, ~0.9 ppm
-CH(CH ₃) ₂ (isopropyl methyls)	Doublet, ~1.0 ppm	Doublet, ~0.9 ppm
-OH	Absent	Singlet (broad), variable ppm

The ^{13}C NMR spectrum provides information about the carbon skeleton of a molecule. The most significant difference is the chemical shift of the carbonyl carbon versus the carbon bearing the hydroxyl group.

Carbon Environment	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
C=O	~210-215 ppm	Absent
-C-OH	Absent	~75-85 ppm
-C(CH ₃) ₃ (tert-butyl quaternary)	~45 ppm	~35 ppm
-C(CH ₃) ₃ (tert-butyl methyls)	~26 ppm	~26 ppm
-CH(CH ₃) ₂ (methine)	~35 ppm	~35 ppm
-CH(CH ₃) ₂ (isopropyl methyls)	~18 ppm	~18 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation patterns are influenced by the functional group present.

Ion	2,2,4-Trimethyl-3-pentanone (Ketone)	2,2,4-Trimethyl-3-pentanol (Alcohol)
Molecular Ion (M ⁺)	m/z = 128	m/z = 130
Base Peak	m/z = 57 [C(CH ₃) ₃] ⁺	m/z = 73
Other Key Fragments	m/z = 43 [CH(CH ₃) ₂] ⁺ , m/z = 85 [M - C ₃ H ₇] ⁺	m/z = 57 [C(CH ₃) ₃] ⁺ , m/z = 87, m/z = 112 [M - H ₂ O] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples (Neat): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Solid Samples (KBr Pellet): A small amount of the solid sample is ground with anhydrous KBr powder and pressed into a thin, transparent pellet.
- Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O).
 - A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
 - The solution is transferred to a clean NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ^1H NMR, the spectrum is acquired with a set number of scans.
 - For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is often used to simplify the spectrum.

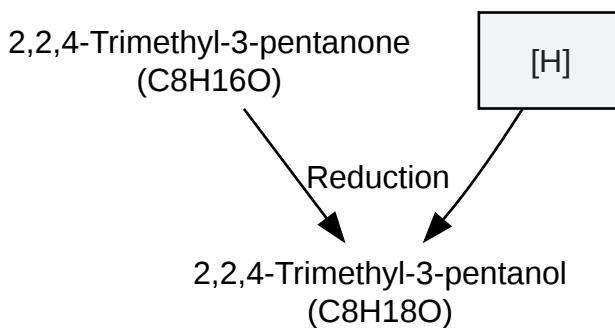
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
- **Ionization:** The sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M^+).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Visualizations

Chemical Transformation

The following diagram illustrates the reduction of **2,2,4-trimethyl-3-pentanone** to 2,2,4-trimethyl-3-pentanol.

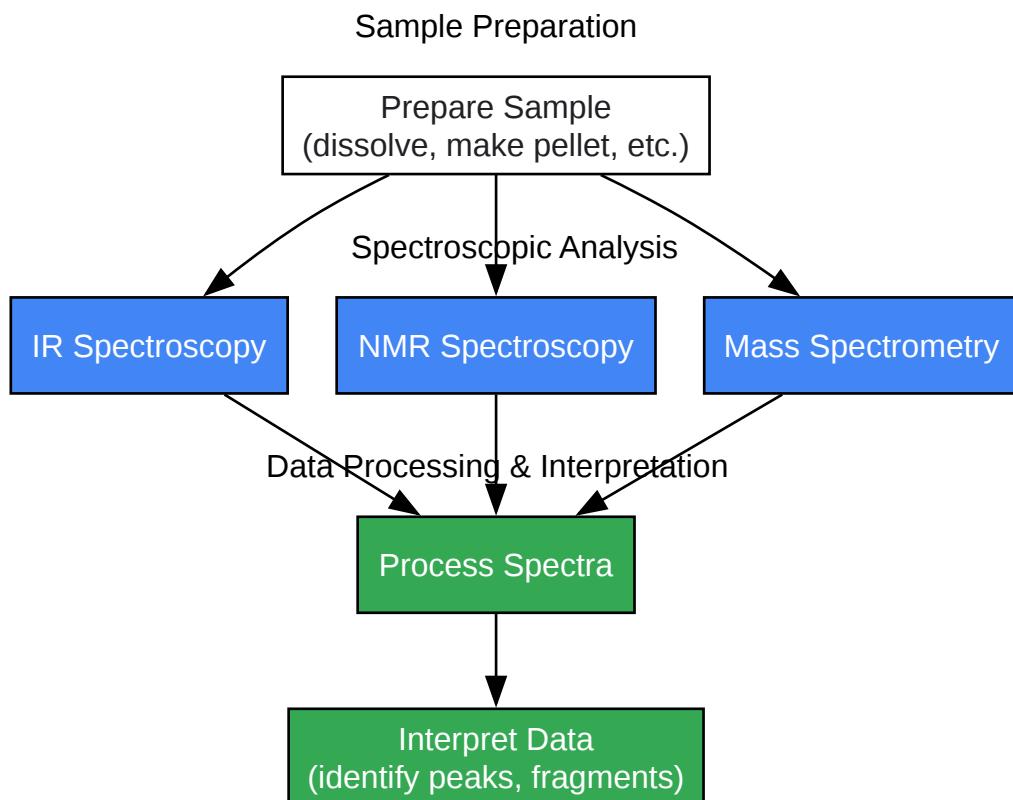


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Caption: Reduction of the ketone to its corresponding alcohol.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound is depicted below.



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Caption: General workflow for spectroscopic analysis.

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